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Compound of Interest
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Cat. No.: B611166

Abstract: Zipalertinib (formerly CLN-081, TAS6417) is a novel, oral, irreversible epidermal
growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity and
potent activity against EGFR exon 20 insertion (ex20ins) mutations in non-small cell lung
cancer (NSCLC).[1][2][3] This document provides a comprehensive technical overview of the
pharmacokinetics (PK) and pharmacodynamics (PD) of Zipalertinib, synthesizing data from
key preclinical and clinical studies. It is intended for researchers, scientists, and drug
development professionals.

Mechanism of Action

Zipalertinib possesses a unique pyrrolopyrimidine scaffold that facilitates its potent and
selective inhibition.[1][4] It targets the ATP-binding site within the hinge region of the EGFR
kinase domain, forming an irreversible covalent bond with the cysteine residue at position 797.
[3] This mechanism is similar to other irreversible EGFR TKIs.[3]

A key differentiating feature of Zipalertinib is its high selectivity for EGFR ex20ins mutants
over wild-type (WT) EGFR.[5][6] Preclinical models demonstrated that this selectivity minimizes
the off-target inhibition of WT EGFR, which is commonly associated with significant
dermatologic and gastrointestinal toxicities like rash and diarrhea.[7] Furthermore, Zipalertinib
does not inhibit HER2, another receptor tyrosine kinase often implicated in off-target effects of
other TKIs.[2][7]
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Caption: Zipalertinib's Mechanism of Action on the EGFR Signaling Pathway.

Pharmacodynamics (PD)

The pharmacodynamic effects of Zipalertinib have been extensively evaluated through clinical
trials, primarily the Phase 1/2 REZILIENT1 study (NCT04036682).[2] These studies
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demonstrate robust anti-tumor activity in heavily pretreated patients with NSCLC harboring

EGFR ex20ins mutations.

Clinical Efficacy

Zipalertinib has shown meaningful and durable clinical responses across various patient

populations. The recommended Phase 2 dose (RP2D) was established as 100 mg

administered orally twice daily.[8] Below is a summary of key efficacy endpoints from the

REZILIENT1 trial.

Phase 2b Phase 2b Phase 2b
. Phase 1/2a Phase 1/2a (Primary (Post- (Post-
Efficacy .
ST P (All Doses, (100 mg Efficacy Chemother Chemo &
ndpoin
i n=73) BID, n=39) Population, apy Only, Amivantam
n=176) n=125) ab, n=30)
Confirmed
Objective
38.4%[2] 41%][2] 35.2%[8][9] 40%][9] 30%][9]
Response
Rate (ORR)
Median
Duration of 10 Not 8.8 months|[8] 14.7
8.8 months[9]
Response months[10] Reached/[2] [9] months[9]
(mDOR)
Median

Progression- 10 months|2] 12 months|2] 9.4
_ Not Reported  Not Reported
Free Survival  [10] [10] months[11]
(mPES)
Median Time

1.5 months|2]
to Response

Not Reported

Not Reported

Not Reported

Not Reported

As of the data
cutoff date of
May 9, 2022.

[2]
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Safety and Tolerability Profile

Zipalertinib's selectivity for mutant EGFR results in a manageable safety profile, with a lower
incidence of high-grade, wild-type EGFR-mediated toxicities compared to other TKIs.[7][10]
The most common treatment-related adverse events (TRAES) are summarized below.

Treatment-Related Adverse Event (Any
Frequency (All Doses, n=73)

Grade)

Rash 80%[2][12]
Paronychia 32%[12]
Diarrhea 30%[2][12]
Fatigue 21%[12]
Anemia 19%[12]
Dry Skin 18%][6]
Stomatitis 20.1%[9]

Data from the Phase 2b safety population
(n=244) at the 100 mg dose.[9]

Importantly, no cases of grade 3 or higher drug-related rash or diarrhea were observed at the
100 mg BID dose or below in the Phase 1/2a study, underscoring its favorable therapeutic
window.[2][6]

Pharmacokinetics (PK)

The clinical development program for Zipalertinib was designed to characterize its PK profile.
[8][13] It is administered orally twice daily (BID).[13] While specific quantitative parameters
such as Cmax, Tmax, AUC, and half-life are not yet fully detailed in publicly available literature,
the overall PK profile is reported to be consistent with clinical observations.[1]

Key studies designed to assess PK include:
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e Food Effect: Module A of the REZILIENT1 trial was specifically designed to assess the effect
of food on the PK profile of Zipalertinib.[13]

e Drug-Drug Interactions (DDI): The ongoing REZILIENT2 study (NCT05967689) includes a
substudy to evaluate the potential DDI effects of Zipalertinib on cytochrome P450 (CYP)
enzyme and transporter substrates.[14][15]

o CNS Penetration: While preclinical rodent models suggested Zipalertinib may not efficiently
cross the blood-brain barrier, clinical evidence indicates some intracranial activity.[2] Among
three patients with measurable CNS lesions, one achieved an intracranial partial response.
[21[10]

Experimental Protocols
REZILIENT1 Clinical Trial Protocol

The primary source of human PK and PD data is the REZILIENT1 (NCT04036682) trial, an
international, multi-center, open-label Phase 1/2 study.[2][13]

Objectives:

e Phase 1 (Dose Escalation): To determine the safety, tolerability, and recommended Phase 2
dose (RP2D) of Zipalertinib monotherapy.[13]

o Phase 2a/2b (Dose Expansion): To further characterize the safety and efficacy of
Zipalertinib at the RP2D.[13]

Key Methodologies:

o Patient Population: Adults with locally-advanced or metastatic NSCLC harboring
documented EGFR ex20ins mutations who had received prior platinum-based
chemotherapy.[6][13]

o Treatment: Zipalertinib administered orally twice daily in 21-day cycles.[5][6]

e Primary Endpoints: Safety and tolerability (Phase 1), Objective Response Rate (ORR) per
RECIST v1.1 (Phase 2).[5][8]
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e Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR),

Progression-Free Survival (PFS), Overall Survival (OS), and Pharmacokinetics.[5][16]
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Caption: Generalized Workflow of the REZILIENT1 Clinical Trial.
Preclinical Study Protocols

Initial pharmacodynamic characterization was performed using in vitro models. Zipalertinib

demonstrated potent inhibition of cell growth and EGFR signaling in established human cancer
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cell lines engineered to express various EGFR ex20ins mutations, such as NIH/3T3 and Ba/F3
cells.[2][3] These experiments established the drug's selectivity for mutant versus wild-type
EGFR, with a reported wild-type to mutant IC50 ratio of up to 134.[3]

Conclusion

Zipalertinib is a highly selective, irreversible EGFR TKI that has demonstrated clinically
meaningful and durable anti-tumor activity in patients with pretreated, advanced NSCLC
harboring EGFR exon 20 insertion mutations.[17] Its pharmacodynamic profile is characterized
by a high objective response rate and a manageable safety profile, notably with a low incidence
of severe rash and diarrhea, which is attributed to its selectivity over wild-type EGFR.[7][10]
The pharmacokinetic profile supports twice-daily oral dosing, with ongoing studies to fully
characterize food effects and drug-drug interaction potential.[13][14] The robust data from the
REZILIENTZ trial suggest Zipalertinib may become a significant treatment option for this
patient population.[11][18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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